

Halauxifen CAS number and chemical data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Halauxifen*

Cat. No.: *B1672591*

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In-Depth Technical Guide to Halauxifen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols related to the synthetic auxin herbicide, **Halauxifen**.

Chemical and Physical Data

Halauxifen is the active form of the herbicide, which is often applied as its methyl ester, **Halauxifen-methyl**. In planta, the methyl ester is rapidly hydrolyzed to the active carboxylic acid, **Halauxifen**. The key chemical identifiers and properties for both compounds are summarized below for comparative purposes.

Table 1: Chemical Identification of **Halauxifen** and **Halauxifen-methyl**

Identifier	Halauxifen	Halauxifen-methyl
CAS Number	943832-60-8[1]	943831-98-9[2]
IUPAC Name	4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid[3]	methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate[2]
Molecular Formula	C ₁₃ H ₉ Cl ₂ FN ₂ O ₃ [3]	C ₁₄ H ₁₁ Cl ₂ FN ₂ O ₃
Molecular Weight	331.12 g/mol	345.15 g/mol
SMILES	<chem>COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2)N)Cl)C(=O)O)Cl</chem>	<chem>COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2)N)Cl)C(=O)OC)Cl</chem>
InChIKey	KKLBFEFSLWYDQFI-UHFFFAOYSA-N	KDHKOPYYYWOHESS-UHFFFAOYSA-N

Table 2: Physicochemical Properties of **Halauxifen** and **Halauxifen-methyl**

Property	Halauxifen	Halauxifen-methyl
Melting Point (°C)	Data not available	Decomposes before boiling
Boiling Point (°C)	Data not available	Decomposes before boiling
Water Solubility	3070 mg/L (at 20°C, pH 7)	Data not available
pKa	2.84 (at 19.9°C)	Not applicable (hydrolyzes)
LogP (o/w)	Data not available	2.950 (estimated)

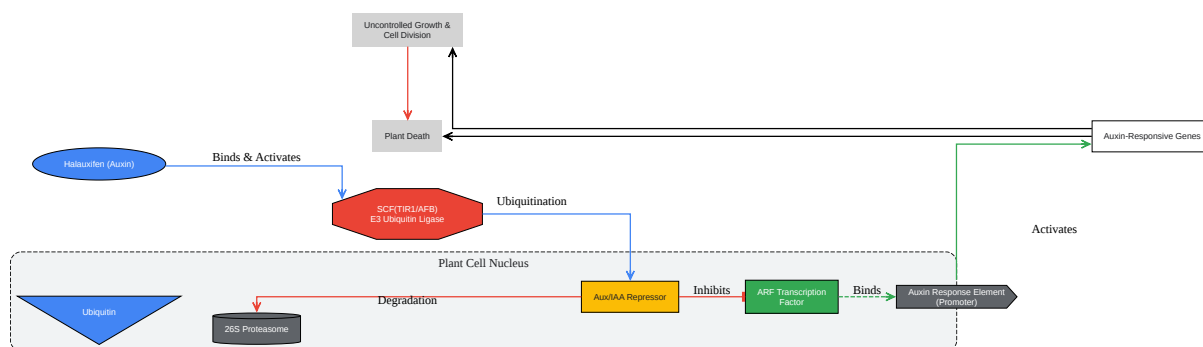
Mechanism of Action: Synthetic Auxin Pathway

Halauxifen is a synthetic auxin herbicide that mimics the natural plant hormone indole-3-acetic acid (IAA). It exerts its herbicidal effects by disrupting normal plant growth processes through the overstimulation of auxin-regulated gene expression. The active form, **Halauxifen** acid, is rapidly formed in plants from the hydrolysis of the applied **Halauxifen-methyl**.

The core of the auxin signaling pathway involves three main protein families:

- TIR1/AFB (TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX) proteins: These are F-box proteins that function as auxin co-receptors.
- Aux/IAA (Auxin/Indole-3-Acetic Acid) proteins: These are transcriptional repressors that bind to and inhibit the activity of Auxin Response Factors (ARFs).
- ARF (Auxin Response Factor) proteins: These are transcription factors that bind to auxin-responsive elements in the promoters of genes, thereby regulating their expression.

In the absence of auxin, Aux/IAA proteins bind to ARFs, preventing them from activating gene transcription. When auxin (or a synthetic auxin like **Halauxifen**) is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor frees the ARF transcription factor, allowing it to activate the expression of auxin-responsive genes. The uncontrolled activation of these genes leads to epinastic growth, disruption of cellular processes, and ultimately, the death of susceptible plants.



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Caption: **Halauxifen**'s mechanism of action via the auxin signaling pathway.

Experimental Protocols

Synthesis of Halauxifen-methyl

The synthesis of **Halauxifen**-methyl is typically achieved through a multi-step process that utilizes a Suzuki cross-coupling reaction to form the key biaryl bond. The general workflow is outlined below, based on procedures described in the chemical literature and patent filings.



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Caption: General synthetic workflow for **Halauxifen-methyl** production.

Detailed Methodology Example (Esterification Step):

This protocol is an example for the esterification of the starting pyridine carboxylic acid, as adapted from patent literature.

- **Reaction Setup:** To a 100 mL flask, add 4-amino-3,6-dichloropyridine-2-carboxylic acid (5.00g, 24.15 mmol).
- **Solvent and Catalyst Addition:** Add 20 mL of methanol and stir to dissolve. Carefully add concentrated sulfuric acid (1.54 mL) dropwise.
- **Reaction Conditions:** Heat the reaction mixture to 60°C. The solution should gradually become clear. Stir for approximately 7 hours.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
- **Purification:** Cool the residue to between -5 and 0°C and adjust the pH to 9 with 25-28% ammonia water to precipitate a solid.
- **Isolation:** Filter the solid, wash with water (3 x 30 mL), and dry to yield methyl 4-amino-3,6-dichloropyridine-2-carboxylate.

Analytical Method for Residue Determination in Soil

This section outlines a validated method for the quantitative determination of **Halauxifen-methyl** and its primary metabolite, **Halauxifen** acid, in soil samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

1. Extraction:

- Weigh 5 g of soil and combine with diatomaceous earth.
- Extract with a 50:50 (v/v) mixture of methanol and water containing 0.1% phosphoric acid using Accelerated Solvent Extraction (ASE).
- Perform two extraction cycles at 90°C and 1,500-2,500 psi for 5 minutes each.

2. Sample Cleanup and Derivatization (for **Halauxifen** acid):

- For methods requiring higher sensitivity, the extract containing **Halauxifen** acid is purified using solid-phase extraction (SPE).
- The eluate is evaporated to dryness.
- The **Halauxifen** acid residues are derivatized to form butyl esters to improve chromatographic properties and detection sensitivity.

3. Instrumental Analysis (LC-MS/MS):

- Reconstitute the final sample extract in an appropriate solvent mixture (e.g., acetonitrile/water with 0.1% phosphoric acid).
- Analyze the sample by LC-MS/MS.
- Chromatography: Use a suitable C8 or C18 reversed-phase column (e.g., Zorbax SB-C8, 4.6 x 75 mm, 3.5 µm).
- Mobile Phase: Employ a gradient of (A) aqueous 0.1% formic acid and (B) 0.1% formic acid in an organic solvent like methanol or acetonitrile.
- Detection: Use positive-ion electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM) to detect and quantify the parent and daughter ions for both **Halauxifen-methyl** and

its derivatized acid metabolite.

- Quantification: The Limit of Quantitation (LOQ) for this method can reach as low as 0.0015 to 0.05 µg/kg, depending on the specific protocol and matrix.

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References

- 1. Halauxifen | C₁₃H₉Cl₂FN₂O₃ | CID 25181547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Halauxifen CAS number and chemical data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672591#halauxifen-cas-number-and-chemical-data]

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